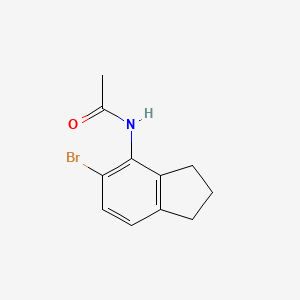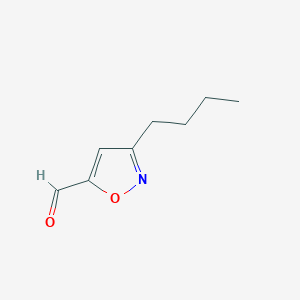
3-Butylisoxazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butylisoxazole-5-carbaldehyde is a heterocyclic compound featuring an isoxazole ring substituted with a butyl group at the 3-position and an aldehyde group at the 5-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The unique structure of this compound makes it a valuable compound in synthetic organic chemistry and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylisoxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction of nitrile oxides with olefins. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce toxicity and environmental impact .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and heat transfer. The choice of solvents and catalysts is crucial to achieving high selectivity and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Butylisoxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: 3-Butylisoxazole-5-carboxylic acid.
Reduction: 3-Butylisoxazole-5-methanol.
Substitution: Various substituted isoxazoles depending on the electrophile used.
Applications De Recherche Scientifique
3-Butylisoxazole-5-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Butylisoxazole-5-carbaldehyde and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
Comparaison Avec Des Composés Similaires
Isoxazole: The parent compound with a simple isoxazole ring.
3-Methylisoxazole-5-carbaldehyde: Similar structure with a methyl group instead of a butyl group.
3-Phenylisoxazole-5-carbaldehyde: Similar structure with a phenyl group instead of a butyl group.
Uniqueness: 3-Butylisoxazole-5-carbaldehyde is unique due to the presence of the butyl group, which can influence its lipophilicity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to other isoxazole derivatives .
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3-butyl-1,2-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C8H11NO2/c1-2-3-4-7-5-8(6-10)11-9-7/h5-6H,2-4H2,1H3 |
Clé InChI |
QXPKASIPVWEIOP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NOC(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




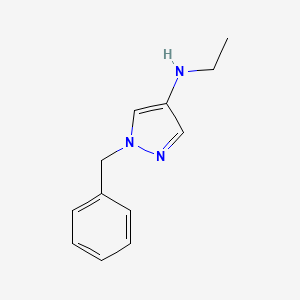
![(2-Aminobenzo[d]oxazol-5-yl)methanol](/img/structure/B15207112.png)

![Pyrrolo[1,2-a]pyrazine-1-methanamine](/img/structure/B15207123.png)

![4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15207132.png)
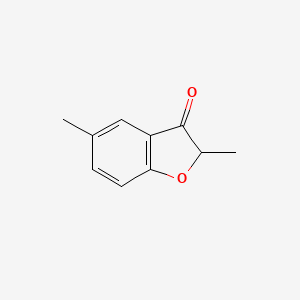
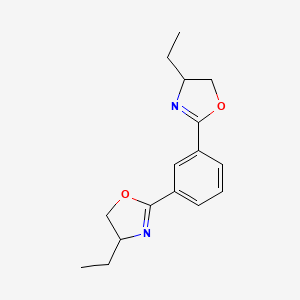
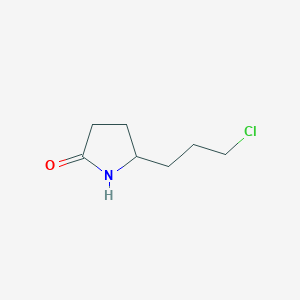
![Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine](/img/structure/B15207170.png)
